N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound featuring a 1H-indole core substituted at the 1-position with an acetamide group linked to a cyclohexyl moiety. The indole ring is further modified at the 2-position with a 5-ethyl-1,3,4-oxadiazole ring. This structure combines the pharmacological versatility of indole derivatives with the bioisosteric properties of 1,3,4-oxadiazoles, which are known to enhance hydrogen bonding and receptor interactions . The ethyl group on the oxadiazole and the cyclohexyl substituent on the acetamide distinguish this compound from other analogs, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-2-19-22-23-20(26-19)17-12-14-8-6-7-11-16(14)24(17)13-18(25)21-15-9-4-3-5-10-15/h6-8,11-12,15H,2-5,9-10,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDKWMTBBQODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through an annulation reaction followed by desulfurization and intramolecular rearrangement, achieving yields up to 94%.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with a cyclohexyl acetamide derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, especially at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological studies.
Medicine
Drug Development:
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Modifications
Indole-Oxadiazole Hybrids
- Compound 2a–i (): These derivatives feature a 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thione core linked to thiazol/benzothiazol-2-yl acetamides. Unlike the target compound, these analogs have a sulfur atom in the oxadiazole ring and heterocyclic substituents (thiazol/benzothiazol) on the acetamide, which may enhance anticancer activity via improved π-π stacking interactions .
- Compound 4b–d (): These phthalazinone-oxadiazole hybrids include sulfamoylphenyl (4b), p-tolyl (4c), and 4-chlorophenyl (4d) groups. The aromatic substituents likely improve solubility and target affinity compared to the cyclohexyl group in the target compound .
Substituent Effects on Acetamide Moieties
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides (–10): Halogenated phenyl groups (e.g., 2-chlorophenyl in 3a) significantly enhance antioxidant activity due to electron-withdrawing effects, whereas the cyclohexyl group in the target compound may prioritize lipophilicity over electronic modulation .
- Compound 8t–w (): These derivatives include sulfanyl-linked substituents such as 5-chloro-2-methylphenyl (8t) and 4-methyl-2-pyridinyl (8w).
Pharmacological Activity Comparison
Anticancer Potential
- Compound 2a–i (): Demonstrated in vitro anticancer activity via apoptosis induction, attributed to the thiazol/benzothiazol groups. The target compound’s cyclohexyl group may alter membrane permeability and intracellular retention .
- Compound 4b–d (): Phthalazinone-oxadiazoles showed anti-proliferative activity against cancer cell lines. The cyclohexyl group in the target compound could modulate cytotoxicity differently compared to aromatic substituents .
Antioxidant Activity
- Compound 3a, 3j, 3k (): Halogenated phenyl acetamides exhibited strong antioxidant activity (DPPH IC50 ≈ 12–15 µM). The cyclohexyl group’s lack of electron-withdrawing effects may reduce radical scavenging efficacy but improve metabolic stability .
Enzyme Inhibition
Physicochemical Properties
Biological Activity
N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.4 g/mol. The compound features a cyclohexyl group and an indole moiety linked through an acetamide functional group, alongside an oxadiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 946231-74-9 |
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with oxadiazole rings have shown to inhibit enzymes like EGFR and Src kinases, which are crucial in cancer progression.
- Case Studies : In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent activity compared to standard chemotherapy agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Preliminary tests have indicated that compounds with similar structures possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Research Findings : A derivative exhibited effective inhibition against drug-resistant strains of bacteria with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activities of related compounds:
| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| N-cyclohexyl derivative | Anticancer | PC-3 prostate cancer | 0.67 µM |
| Oxadiazole derivative | Antimicrobial | Staphylococcus aureus | 0.12 µg/mL |
| Indole-based compound | Anticancer | MCF7 breast cancer | 0.80 µM |
| Oxadiazole derivative | Antimicrobial | Escherichia coli | 0.15 µg/mL |
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄), followed by coupling with indole derivatives using coupling agents like EDCI or DCC. Key steps include:
- Oxadiazole formation : Cyclization of 5-ethyl-thiosemicarbazide derivatives at 80–100°C in ethanol or acetic acid .
- Indole coupling : Reaction of the oxadiazole intermediate with 1H-indole derivatives in DMF or DMSO, catalyzed by triethylamine (TEA) at 60–80°C .
- Acetamide functionalization : Introduction of the cyclohexyl group via nucleophilic substitution or amidation reactions .
Optimization : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Purify intermediates via column chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the oxadiazole and indole moieties. Key peaks include aromatic protons (δ 6.8–8.2 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₁H₂₅N₃O₂: 351.19 g/mol) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 μM, with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., Bcl-2/Mcl-1) or cyclooxygenase (COX-2) .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with enhanced target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Bcl-2 binding pocket). Focus on hydrogen bonding with oxadiazole N-atoms and hydrophobic interactions with the cyclohexyl group .
- QSAR Modeling : Train models on datasets of indole-oxadiazole derivatives to predict activity based on substituent electronegativity or steric parameters .
Q. How can structure-activity relationship (SAR) studies evaluate the role of the 5-ethyl group on the oxadiazole ring?
- Methodological Answer : Synthesize analogs with substituents varying in size (e.g., methyl, propyl) or electronic properties (e.g., trifluoromethyl) at the 5-position. Compare activities using:
- Biological assays : Measure IC₅₀ shifts in kinase inhibition .
- Thermodynamic solubility : Assess impact of lipophilicity on bioavailability (e.g., shake-flask method) .
Example SAR Table :
| Substituent (R) | IC₅₀ (μM, Bcl-2) | LogP |
|---|---|---|
| Ethyl (parent) | 0.45 | 3.2 |
| Methyl | 0.78 | 2.8 |
| Propyl | 0.52 | 3.5 |
| Data adapted from indole-thiadiazole analogs in . |
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral absorption may require formulation with cyclodextrins or liposomes .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., CYP450-mediated hydroxylation) that reduce activity .
Q. How can stability studies under varying pH and temperature inform storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (humid). Monitor degradation via HPLC at 0, 7, 14 days .
- Optimal storage : Lyophilize and store at -20°C in amber vials if degradation exceeds 5% under accelerated conditions .
Data Analysis & Mechanistic Questions
Q. What statistical approaches are robust for analyzing dose-response data from heterogeneous assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- ANOVA with post-hoc tests : Compare multiple analogs using Tukey’s HSD test (α=0.05) .
Q. How can molecular dynamics simulations elucidate binding kinetics with biological targets?
- Methodological Answer :
- Simulation setup : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze binding free energy (MM-PBSA) and residue-specific contributions .
- Key metrics : Hydrogen bond occupancy (>50%) and RMSD (<2 Å) indicate stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
